molecular formula C7H8BrNOS B2664399 Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- CAS No. 7520-91-4

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Cat. No. B2664399
CAS RN: 7520-91-4
M. Wt: 234.11
InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
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Description

“Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-” is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 . It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Synthesis and Fungicidal Activity

Research has demonstrated the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, exploring their fungicidal activities. These compounds were synthesized through reactions with different reagents, confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis, highlighting the chemical versatility and potential agricultural applications of these derivatives (Bashandy, M. S., Abdelall, Mahmoud M., & El-Morsy, A., 2008).

Biological Activities

Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, revealing significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These compounds also showed strong cytotoxicity against various carcinoma cells, indicating their potential as multipotent compounds for biomedical applications (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011).

Anticancer Potential

The synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety was reported, with some compounds exhibiting anticancer activity against liver and breast cancer. This study underscores the potential of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- derivatives in developing new anticancer agents (Hessien, S., Kadah, M., & Marzouk, N. A., 2009).

Antimicrobial and Antimalarial Activities

A study on microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their antimicrobial and antimalarial activities. These findings suggest the potential of these compounds in treating infections and malaria, showcasing the broad spectrum of biological activities associated with thiazole derivatives (Vekariya, R. H., Patel, K. D., Vekariya, M., Prajapati, N. P., Rajani, D., Rajani, S. D., & Patel, H., 2017).

properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIFJAYRBVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 20.8 g (0.13 mol) of bromine in 50 ml of glacial acetic acid is slowly added dropwise to a solution of 20.2 g (0.13 mol) of 2,4-dimethyl-5-acetyl-thiazole in glacial acetic acid, heated to reflux. After 1 hour, the mixture is evaporated to dryness, the residue is dissolved in water, and the solution is neutralised with sodium carbonate solution. The mixture is then extracted several times with methylene chloride, and the organic phase is dried and concentrated. The oil which was obtained in this way was used for further reactions without further purification.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N,N-Trimethylanilinium bromide-bromine (1:1:1) (1.84 g, 4.9 mmol) was added to a solution of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone (800 mg, 5.15 mmol) in diethyl ether (9 mL) and acetonitrile (3 mL), and HBr in acetic acid (33% w/w, 4 mL). The mixture was stirred for 1 h. The reaction mixture was diluted with diethyl ether (25 mL) and washed with aqueous Na2S2O5 solution (5% w/v, 20 mL). The organic phase was separated off, and the aqueous phase was extracted with diethyl ether (25 mL). The organic phases were combined, then washed with saturated aqueous NaHCO3 solution (2×25 mL) and brine. The residue was dried over sodium sulfate, then filtered and concentrated under vacuum, to give the title compound (764 mg, 63%) as a light brown oil. δH (250 MHz, CDCl3) 4.22 (s, 2H), 2.69-2.76 (br s, 6H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
63%

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